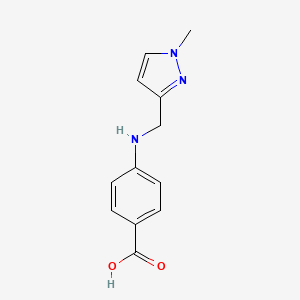
4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid is a compound that features a pyrazole ring attached to a benzoic acid moiety through a methylamino linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the Methylamino Linker: The methylamino group can be introduced by reacting the pyrazole derivative with formaldehyde and a secondary amine under reductive amination conditions.
Coupling with Benzoic Acid: The final step involves coupling the pyrazole derivative with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The benzoic acid moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-{[(1-Methyl-1H-imidazol-3-YL)methyl]amino}benzoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid: Similar structure but with the methylamino linker attached at a different position on the pyrazole ring.
Uniqueness
4-(((1-Methyl-1H-pyrazol-3-yl)methyl)amino)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of the pyrazole ring provides a versatile scaffold for further functionalization and optimization in drug development .
Propiedades
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)8-13-10-4-2-9(3-5-10)12(16)17/h2-7,13H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKUCUDIEVMORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-CHLOROPHENYL)-2-(3,4-DIMETHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2706175.png)
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2706177.png)

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)
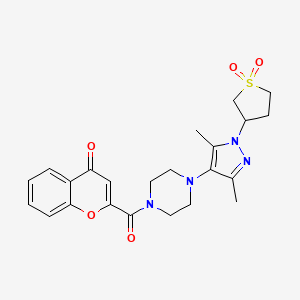
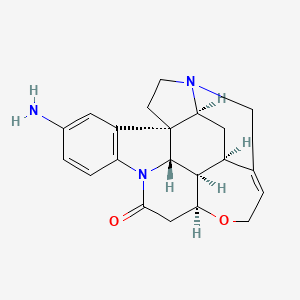
![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)
![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

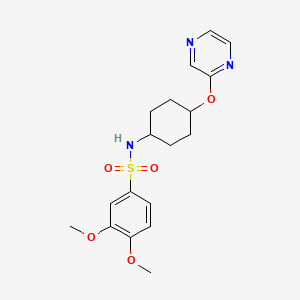
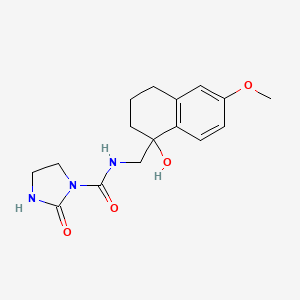
![2-[4-(Cyclobutylmethoxy)-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2706196.png)
